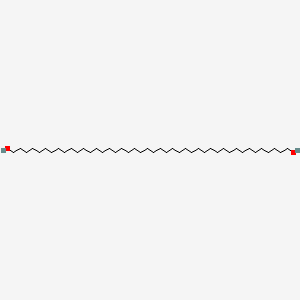

1,44-Tetratetracontanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

91146-06-4 |

|---|---|

Molecular Formula |

C44H90O2 |

Molecular Weight |

651.2 g/mol |

IUPAC Name |

tetratetracontane-1,44-diol |

InChI |

InChI=1S/C44H90O2/c45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46/h45-46H,1-44H2 |

InChI Key |

OPXLYNVUYUWURD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,44-Tetratetracontanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and detailed characterization methods for 1,44-tetratetracontanediol, a very long-chain α,ω-diol. This guide is intended to serve as a practical resource for researchers in organic synthesis, materials science, and drug development who are interested in the synthesis and application of long-chain aliphatic compounds.

Introduction

Very long-chain α,ω-diols are bifunctional molecules that have garnered interest in various scientific fields, including polymer chemistry, nanotechnology, and biomedicine. Their long aliphatic chains impart unique physical properties, such as high melting points and low solubility in polar solvents, while the terminal hydroxyl groups provide reactive sites for further chemical modification. This compound (C44H90O2), with its 44-carbon backbone, represents a significant synthetic challenge due to its size and the need for high-purity materials for many applications. This guide outlines a robust synthetic strategy, detailed experimental protocols, and comprehensive characterization techniques for this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound involves the coupling of two 22-carbon fragments. The Wurtz coupling reaction, a classic method for forming carbon-carbon bonds by reacting two alkyl halides with sodium metal, is a suitable choice for this purpose.[1][2] To prevent the free hydroxyl group from interfering with the reaction, it must first be protected. A tetrahydropyranyl (THP) ether is an excellent choice for a protecting group as it is stable under the strongly basic conditions of the Wurtz reaction and can be readily removed under mild acidic conditions.[3][4][5]

The proposed three-step synthesis is as follows:

-

Protection of 22-bromo-1-docosanol: The hydroxyl group of the starting material, 22-bromo-1-docosanol, is protected as a THP ether.

-

Wurtz Coupling: The protected bromo-alcohol undergoes a Wurtz coupling reaction to form the 44-carbon backbone with THP ethers at both ends.

-

Deprotection: The THP protecting groups are removed to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-(22-Bromodocosyloxy)tetrahydro-2H-pyran (THP-Protected 22-Bromo-1-docosanol)

-

Materials: 22-bromo-1-docosanol, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 22-bromo-1-docosanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of p-TsOH to the solution.

-

Add DHP (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure THP-protected 22-bromo-1-docosanol.

-

Step 2: Synthesis of 1,44-Bis(tetrahydro-2H-pyran-2-yloxy)tetratetracontane

-

Materials: THP-protected 22-bromo-1-docosanol, Sodium metal, Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add finely cut sodium metal to anhydrous diethyl ether or THF.

-

Heat the mixture to reflux to create a sodium dispersion.

-

Add a solution of THP-protected 22-bromo-1-docosanol in anhydrous diethyl ether or THF dropwise to the refluxing sodium dispersion.

-

Maintain the reflux for several hours to ensure the completion of the coupling reaction. Monitor the reaction by TLC or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,44-bis(THP-O)-tetratetracontane. This product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

-

Step 3: Synthesis of this compound

-

Materials: 1,44-Bis(tetrahydro-2H-pyran-2-yloxy)tetratetracontane, Methanol, Hydrochloric acid (catalytic amount).

-

Procedure:

-

Dissolve the 1,44-bis(THP-O)-tetratetracontane in methanol in a round-bottom flask.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the mixture at room temperature. The deprotection is typically complete within a few hours. Monitor the reaction by TLC.[6][7]

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

The resulting solid is the crude this compound. Purify the product by recrystallization from a suitable solvent such as ethyl acetate or a mixture of chloroform and methanol to obtain the pure diol.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value/Observation |

| Molecular Formula | C44H90O2 |

| Molecular Weight | 651.22 g/mol |

| Appearance | White, waxy solid |

| Melting Point | Estimated to be in the range of 110-120 °C, based on the melting points of long-chain alkanes.[8][9][10] |

Spectroscopic Data

| Technique | Expected Peaks and Interpretations |

| ¹H NMR | - δ ~3.64 ppm (triplet): Protons on the carbons bearing the hydroxyl groups (-CH₂-OH). - δ ~1.57 ppm (multiplet): Protons on the β-carbons to the hydroxyl groups (-CH₂-CH₂-OH). - δ ~1.25 ppm (broad singlet): Protons of the long methylene chain (-(CH₂)₄₀-). - δ ~1.5-2.0 ppm (broad singlet): Protons of the hydroxyl groups (-OH), which may be exchangeable with D₂O. |

| ¹³C NMR | - δ ~63.1 ppm: Carbons attached to the hydroxyl groups (-CH₂-OH). - δ ~32.8 ppm: β-carbons to the hydroxyl groups (-CH₂-CH₂-OH). - δ ~29.7 ppm (intense peak): Internal methylene carbons of the long chain (-(CH₂)₄₀-). - δ ~25.7 ppm: γ-carbons to the hydroxyl groups (-CH₂-CH₂-CH₂-OH). |

| FTIR (cm⁻¹) | - ~3300 (broad): O-H stretching of the hydroxyl groups, indicative of hydrogen bonding. - ~2920 and ~2850 (strong): C-H stretching of the methylene groups. - ~1470 and ~1460 (sharp): C-H bending (scissoring) of the methylene groups. - ~1060 (strong): C-O stretching of the primary alcohol. - ~720 (sharp): C-H rocking of the long methylene chain. The splitting of the 720-730 cm⁻¹ and 1463-1473 cm⁻¹ bands can indicate an orthorhombic crystal packing.[11] |

| Mass Spec. (EI) | - M⁺ not typically observed: The molecular ion is often weak or absent for long-chain alcohols. - [M-H₂O]⁺: A peak corresponding to the loss of a water molecule. - [M-2H₂O]⁺: A peak corresponding to the loss of two water molecules. - Characteristic fragmentation pattern: A series of peaks separated by 14 Da (corresponding to CH₂ units) due to the cleavage of the alkyl chain. |

Biological Context and Potential Signaling Pathways

Very long-chain fatty acids (VLCFAs) and their derivatives, including long-chain diols, are integral components of cellular lipids and are involved in various biological processes.[12] They are precursors for the synthesis of complex lipids such as ceramides and sphingolipids, which are crucial for membrane structure and cell signaling.[12] Long-chain fatty alcohols have also been implicated in modulating the properties of lipid bilayers and can influence the function of membrane-embedded proteins.[13]

Recent research has highlighted the role of lipid vicinal diols, formed from the metabolism of epoxy fatty acids, as signaling molecules that can promote inflammation.[14] While this compound is an α,ω-diol and not a vicinal diol, its long aliphatic chain suggests it could interact with and modulate lipid metabolic pathways. For instance, it could be a substrate for enzymes involved in fatty acid metabolism or could influence membrane fluidity, thereby affecting signaling cascades that are sensitive to the membrane environment.

Conclusion

This technical guide provides a detailed roadmap for the synthesis and characterization of this compound. The proposed three-step synthetic route, employing a Wurtz coupling reaction with a protected ω-haloalcohol, offers a viable strategy for obtaining this very long-chain diol. The comprehensive characterization plan ensures the confirmation of its structure and purity. The exploration of its potential biological roles highlights the importance of such molecules in understanding complex lipid signaling pathways. This document is intended to be a valuable resource for researchers embarking on the synthesis and study of novel long-chain aliphatic compounds for a variety of scientific and industrial applications.

References

- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The highest melting point of a hydrocarbon - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. All About Melting Points of the Alkanes [unacademy.com]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Very Long-Chain Diols in Marine Algae: A Technical Guide

Abstract

Very long-chain diols (VLCDs) are a class of lipids produced by certain marine algae that have garnered significant scientific interest. Initially identified as valuable biomarkers for paleoceanographic reconstructions, emerging research is beginning to shed light on their intrinsic biological functions within the algal cell. This technical guide provides a comprehensive overview of the current understanding of VLCDs in marine algae, with a focus on their chemical diversity, biological producers, putative physiological roles, and the analytical methodologies used for their study. The information is presented to be a valuable resource for researchers in marine biology, biochemistry, and natural product drug discovery.

Introduction to Very Long-Chain Diols (VLCDs) in Marine Algae

Very long-chain diols (VLCDs) are lipids characterized by a long n-alkyl chain (typically C28 to C32) with hydroxyl groups at the C1 and a mid-chain position (C13, C14, or C15).[1][2] These compounds are found in marine sediments and the water column, and their discovery has been pivotal in developing proxies for past environmental conditions.[1][3] The primary biological sources of VLCDs in the marine environment are specific groups of microalgae, including certain species of eustigmatophytes, diatoms, and dictyochophytes. While much of the research has focused on their application as biomarkers, this guide delves into their underlying biological significance.

Chemical Diversity and Biological Producers of VLCDs

The structural diversity of VLCDs is primarily determined by the length of the alkyl chain and the position of the mid-chain hydroxyl group. The most commonly reported VLCDs in marine algae are 1,13-diols, 1,14-diols, and 1,15-diols.

Known Biological Producers:

-

Eustigmatophyceae: Algae in this class, such as those from the genus Nannochloropsis, are known producers of C28 and C30 1,13-diols, as well as C30 and C32 1,15-diols.[2][4]

-

Bacillariophyceae (Diatoms): Diatoms of the genus Proboscia are the primary source of C28 and C30 1,14-diols in marine environments.[2][4]

-

Dictyochophyceae: The species Apedinella radians has also been identified as a producer of 1,14-diols.[2][4]

Quantitative Distribution of VLCDs in Marine Algae

The relative abundance of different VLCDs varies between algal species and can be influenced by environmental factors, most notably temperature. This variation is the basis for the use of VLCDs as paleoceanographic proxies.

Table 1: VLCD Composition in Representative Marine Algae

| Algal Group | Species (example) | Dominant VLCDs | Reference |

| Eustigmatophyceae | Nannochloropsis spp. | C30 & C32 1,15-diols, C28 & C30 1,13-diols | [2][4] |

| Bacillariophyceae | Proboscia spp. | C28 & C30 1,14-diols | [2][4] |

| Dictyochophyceae | Apedinella radians | 1,14-diols | [2][4] |

Table 2: Effect of Temperature on VLCD Composition in Proboscia spp.

| Temperature | Relative Abundance of C28 1,14-diol | Relative Abundance of C30 1,14-diol | Reference |

| Low | Higher | Lower | [5] |

| High | Lower | Higher | [5] |

Biological Functions of VLCDs in Marine Algae

While the role of VLCDs as biomarkers is well-established, their physiological functions within the algal cell are less understood. Current evidence points towards a structural and protective role.

-

Structural Components of the Cell Wall: In eustigmatophytes like Nannochloropsis, VLCDs are believed to be components of the outer cell wall in a resistant biopolymer called algaenan.[3] This incorporation suggests a role in maintaining cell integrity and providing a protective barrier.

-

Response to Environmental Stress: Studies on Nannochloropsis have shown that the cellular concentrations of VLCDs can increase significantly during prolonged periods of darkness, a condition that can induce the formation of resting stages.[6][7] Conversely, exposure to oxidative stress has been shown to decrease the abundance of certain VLCDs, hinting at their involvement in protective mechanisms against cellular damage.[7][8]

Putative Biosynthetic Pathway of VLCDs

The biosynthesis of VLCDs is thought to originate from common fatty acid pools within the algal cell. In Nannochloropsis, it is hypothesized that VLCDs are derived from C14-C18 fatty acids through a series of elongation and hydroxylation steps.[9] Key enzyme classes implicated in this pathway include:

-

Polyketide Synthases (PKSs): These enzymes may be involved in the initial elongation of the fatty acid chains.[9]

-

3-hydroxyacyl Dehydratases (HADs): These could play a role in the formation of unsaturated intermediates.[9]

-

Fatty Acid Elongases (FAEs): These enzymes are likely responsible for extending the carbon chain to the final VLCD length.[9]

The final reduction of a long-chain hydroxy fatty acid to a diol is a critical step for which the specific enzymes have not yet been identified.

Experimental Protocols for VLCD Analysis

The analysis of VLCDs from algal cultures or sediment samples involves several key steps: lipid extraction, fractionation, derivatization, and instrumental analysis.

Lipid Extraction and Fractionation

-

Total Lipid Extraction (TLE): Freeze-dried samples are extracted using a solvent mixture, typically dichloromethane (DCM):methanol (MeOH) (9:1, v/v), often with the aid of an automated extraction system.[3]

-

Saponification: The TLE is saponified to break down ester linkages and release bound VLCDs.

-

Fractionation: The neutral fraction is separated using column chromatography over silica gel. VLCDs are eluted in the most polar fraction using a solvent mixture like DCM:MeOH (1:1, v/v).[3]

Derivatization

To increase their volatility for gas chromatography, the hydroxyl groups of the VLCDs are derivatized through silylation.

-

The dried polar fraction is treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

-

The reaction is typically carried out by heating the sample at 60°C for 30 minutes.[3]

-

The derivatized sample is then redissolved in a suitable solvent like ethyl acetate for analysis.[3]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: The derivatized sample is injected into the GC.

-

Separation: Separation is achieved on a capillary column (e.g., Agilent J&W DB-1ms).

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to an intermediate temperature (e.g., 150°C), and then to a final high temperature (e.g., 320°C) where it is held.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to quantify specific ions characteristic of the silylated VLCDs.[3] Common ions monitored include m/z 299.3, 313.3, 327.3, and 341.3.[3]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS):

-

UHPLC-MS offers an alternative with high sensitivity and does not require derivatization, which can reduce sample preparation time.[10]

-

This technique can be particularly advantageous for simultaneous analysis of VLCDs and other lipid biomarkers.[10]

Application: The Long-chain Diol Index (LDI) as a Sea Surface Temperature Proxy

The relationship between VLCD composition and temperature has led to the development of the Long-chain Diol Index (LDI), a widely used proxy for reconstructing past sea surface temperatures (SST).[11][12]

The LDI is calculated based on the relative abundances of C28 1,13-diol, C30 1,13-diol, and C30 1,15-diol.

LDI Calculation:

LDI = [C30 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol])

The calculated LDI value is then used to estimate SST using a linear calibration derived from modern surface sediments.

SST Estimation:

SST = (LDI - c) / m

Where 'm' is the slope and 'c' is the intercept of the linear regression between LDI and annual mean SST.

Future Directions and Conclusion

The study of VLCDs in marine algae is a rapidly evolving field. While their utility as paleoceanographic proxies is well-established, a deeper understanding of their biological functions is crucial. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of VLCDs and identifying the specific enzymes involved.

-

Investigating the precise roles of VLCDs in the algal cell wall and in response to various environmental stressors.

-

Exploring the potential of VLCDs and their derivatives as novel bioactive compounds for pharmaceutical or biotechnological applications.

References

- 1. pnas.org [pnas.org]

- 2. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Uncharted Territory: The Case of 1,44-Tetratetracontanediol and a Pivot to Established Long-Chain Diol Biomarkers in Sediments

An extensive review of current scientific literature reveals no documented evidence of 1,44-tetratetracontanediol as a recognized biomarker in marine or lacustrine sediments. While the chemical structure for this C44 very long-chain diol is known, its natural occurrence, biological sources, and application as a geochemical proxy are not established.

This technical guide therefore pivots to the well-documented and scientifically significant C28-C32 long-chain alkyl diols (LCDs), which are widely utilized as powerful biomarkers in paleoceanography and environmental science. These compounds provide valuable insights into past sea surface temperature (SST), upwelling conditions, and riverine input. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with these established sedimentary biomarkers.

Long-Chain Diols (C28-C32): Key Biomarkers in Sediments

Long-chain diols are lipids characterized by a long n-alkyl chain with two hydroxyl (alcohol) groups, typically with one at the C1 position and the other at a mid-chain position (e.g., C13, C14, or C15).[1][2] They are found ubiquitously in marine and lacustrine sediments and are preserved over geological timescales, making them excellent proxies for reconstructing past environmental conditions.[1][2]

Biological Sources of Long-Chain Diols

The primary producers of long-chain diols in marine and lacustrine environments are specific groups of algae.

-

1,13- and 1,15-diols: These are predominantly produced by eustigmatophyte algae.[2][3][4] Recent research points to a specific marine eustigmatophyte group as a major source in marine environments.[3][4] The C32 1,15-diol is a significant contributor in freshwater systems and can be used as a marker for riverine input into coastal areas.[5][6]

-

1,14-diols: Diatoms of the genus Proboscia are the main producers of 1,14-diols, which are often associated with high-nutrient conditions and upwelling zones.[1][6] The algal species Apedinella radians has also been identified as a producer of 1,14-diols.[2]

Quantitative Analysis: Long-Chain Diol Indices

The relative abundance of different long-chain diol isomers is used to calculate various environmental proxy indices. These indices are based on the principle that the composition of lipids produced by algae changes in response to environmental variables like temperature and nutrient availability.

| Index Name | Abbreviation | Formula | Environmental Parameter |

| Long-chain Diol Index | LDI | [C30 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol]) | Sea Surface Temperature (primarily warmest month)[2][3][4] |

| Diol Saturation Index | DSI | [Saturated 1,14-diols] / [Total 1,14-diols] | Temperature (in Proboscia cultures, but relationship is unclear in sediments)[7] |

| Diol Chain Length Index | DCI | [C30 1,14-diol] / ([C28 1,14-diol] + [C30 1,14-diol]) | Temperature (in Proboscia cultures, but relationship is unclear in sediments)[7] |

| Upwelling Diol Index | - | [C28 + C30 1,14-diols] / ([C28 + C30 1,13-diols] + [C28 + C30 1,14-diols]) | High Nutrients / Upwelling Conditions[7] |

| Nutrient Diol Index | NDI | [1,14-diols] / ([1,13-diols] + [1,14-diols] + [1,15-diols]) | Nutrient Concentration[1] |

| Riverine Input Index | FC32 | [C32 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol] + [C32 1,15-diol]) | Riverine/Lacustrine Input[1][2] |

Experimental Protocols

The analysis of long-chain diols in sediments involves several key steps: lipid extraction, separation, and instrumental analysis.

Lipid Extraction from Sediments

The goal of this step is to efficiently extract the total lipid content from the sediment matrix.

-

Sample Preparation: Sediment samples are typically freeze-dried and homogenized by grinding.

-

Solvent Extraction: A common method is Accelerated Solvent Extraction (ASE) or sonication with a mixture of dichloromethane (DCM) and methanol (MeOH), often in a 9:1 (v/v) ratio.[1]

-

Total Lipid Extract (TLE): After extraction, the solvent is removed to yield the TLE.

Separation of Lipid Classes

The TLE is a complex mixture of various lipid compounds. The diols need to be separated from other lipids.

-

Saponification: The TLE is often saponified (hydrolyzed with a base like potassium hydroxide in methanol) to break down esters and release alcohols (including diols) and fatty acids.

-

Fractionation: The neutral fraction (containing the diols) is separated from the acidic fraction. This is typically achieved by liquid-liquid extraction or solid-phase extraction (SPE) using a silica gel column. The diol-containing fraction is usually eluted with a polar solvent mixture like DCM:MeOH (1:1 v/v).[1]

Instrumental Analysis

The final step is the identification and quantification of the long-chain diols.

-

Derivatization: The hydroxyl groups of the diols are silylated to make them more volatile for gas chromatography. This is commonly done by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a GC-MS system. The diols are separated on a capillary column and then detected by the mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions.

Diagrams and Workflows

Logical Relationship of Long-Chain Diol Proxies

Caption: Relationship between biological sources, diol types, and environmental proxies.

Experimental Workflow for Long-Chain Diol Analysis

Caption: Standard experimental workflow for the analysis of long-chain diols in sediments.

References

- 1. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]

- 2. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]

- 4. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]

- 6. de Bar, MW et al. (2019): Long chain diols and diol indices of surface sediments of the Iberian Atlantic margin (Version 2, 2019-01-25) [doi.pangaea.de]

- 7. Evaluation of long chain 1,14-alkyl diols in marine sediments as indicators for upwelling and temperature | EPIC [epic.awi.de]

Uncharted Territory: An In-depth Technical Guide on the Natural Sources and Distribution of Very-Long-Chain Diols with a Focus on the Elusive C44 Homologues

A comprehensive review of current scientific literature reveals a notable absence of information on the natural occurrence, distribution, and specific analysis of C44 diols. While the study of very-long-chain lipids is an active area of research, the current knowledge base on long-chain alkyl diols (LCDs) primarily encompasses molecules with chain lengths up to C38. This guide, therefore, provides a detailed overview of the known landscape of very-long-chain diols (VLCDs), offering insights into their natural sources, distribution, and the analytical techniques employed for their study. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of lipids, while also highlighting the current knowledge gap concerning C44 and longer-chain homologues.

Introduction to Very-Long-Chain Diols

Very-long-chain diols are a class of lipids characterized by a long aliphatic carbon chain with hydroxyl groups at both ends (α,ω-diols) or at a terminal and a mid-chain position. The most commonly studied VLCDs are the long-chain alkyl diols (LCDs) with chain lengths ranging from C28 to C32, and in some cases up to C38.[1] These compounds are of significant interest in the scientific community as they serve as biomarkers for paleoenvironmental reconstructions and may possess unique biological activities.

Natural Sources and Distribution of Very-Long-Chain Diols

The primary producers of VLCDs identified to date are certain species of microalgae, particularly from the class Eustigmatophyceae.[2] These algae are found in a variety of marine, freshwater, and terrestrial environments. Consequently, VLCDs are detected in marine and lacustrine sediments, as well as in the water column.

Marine Environments

In marine settings, VLCDs are ubiquitous components of sediments and suspended particulate matter.[1] Their distribution and abundance have been linked to various environmental parameters, including sea surface temperature and nutrient levels. The C30 1,15-diol is often a dominant VLCD in marine environments.[1]

Freshwater Environments

VLCDs are also found in freshwater lakes and rivers. The distribution of VLCDs in these environments can differ from that in marine systems, potentially reflecting different producing organisms or environmental controls.

Terrestrial Environments

While less studied, the presence of Eustigmatophyceae in soils suggests that VLCDs may also be present in terrestrial ecosystems.

Table 1: Quantitative Data on the Distribution of Very-Long-Chain Diols (C28-C32) in Various Environments

| Environment | Sample Type | Diol Type | Chain Lengths | Concentration Range | Reference |

| Western Tropical North Atlantic | Suspended Particulate Matter | 1,13-, 1,14-, 1,15-diols | C28, C30, C32 | 100-1600 pg/L (C30 1,15-diol) | [1] |

| Equatorial Pacific Ocean | Surficial Sediments | 1,14-diols | C28, C30 | Not specified | |

| South China Sea | Sediments | Not specified | C30, C32 | Not specified | [3] |

Note: The table summarizes available quantitative data for commonly studied VLCDs. Data for C44 diols is not available in the literature.

Biosynthesis of Very-Long-Chain Diols

The biosynthesis of VLCDs is thought to occur through the elongation of fatty acid precursors.[4] Enzymes known as fatty acid elongases (ELO) are responsible for extending the carbon chain. While the precise enzymatic steps leading to the final diol structure are still under investigation, it is hypothesized that a very-long-chain fatty acid is first synthesized and then subsequently reduced at both the carboxyl group and a mid-chain position to form the diol.

Based on this understanding, the hypothetical biosynthesis of a C44 diol would require a C44 fatty acid precursor. The enzymes responsible for such extensive elongation have not yet been identified.

Hypothesized biosynthetic pathway for Very-Long-Chain Diols (VLCDs).

Experimental Protocols

The analysis of VLCDs requires specialized extraction and analytical techniques due to their high molecular weight and low volatility.

Lipid Extraction from Sediments

A common method for extracting lipids, including VLCDs, from sediment samples is Accelerated Solvent Extraction (ASE) or Soxhlet extraction.

Protocol: Accelerated Solvent Extraction (ASE) of Lipids from Sediments

-

Sample Preparation: Freeze-dry and homogenize the sediment sample.

-

Extraction Cell: Pack a stainless-steel extraction cell with the dried sediment.

-

Solvent System: Use a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 9:1 (v/v) ratio.

-

ASE Parameters:

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static time: 5-10 minutes per cycle

-

Number of cycles: 2-3

-

-

Collection: Collect the extract in a vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen.

Workflow for the extraction of lipids from sediment samples.

Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of VLCDs. Due to their low volatility, VLCDs must be derivatized prior to GC-MS analysis.

Protocol: GC-MS Analysis of VLCDs

-

Derivatization: Silylate the hydroxyl groups of the diols by reacting the total lipid extract with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. Heat the mixture at 60-70 °C for 30-60 minutes.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

GC Oven Program: A typical temperature program starts at a low temperature (e.g., 70 °C), ramps up to a high temperature (e.g., 320 °C), and holds for an extended period to ensure the elution of high-molecular-weight compounds.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Identification is based on the retention time and the mass spectrum, which shows characteristic fragmentation patterns for trimethylsilyl (TMS) ethers of diols.

Table 2: Characteristic Mass Spectral Fragments for TMS-derivatized Long-Chain Diols

| m/z | Fragment Ion | Description |

| 73 | [Si(CH3)3]+ | Trimethylsilyl group |

| 103 | [CH2=O+Si(CH3)3] | Fragment from the terminal TMS-ether |

| M-15 | [M-CH3]+ | Loss of a methyl group from a TMS group |

| M-90 | [M-Si(CH3)3OH]+ | Loss of trimethylsilanol |

Note: The exact fragmentation pattern will depend on the position of the second hydroxyl group.

The Mystery of C44 Diols

As stated, there is currently no published scientific literature that describes the natural occurrence of C44 diols. While the biosynthesis of very-long-chain fatty acids can produce precursors longer than C32, the extension to a C44 chain and subsequent conversion to a diol has not been observed.

The analytical methods described for VLCDs could potentially detect C44 diols if they were present in a sample. However, their extremely high molecular weight would necessitate the use of high-temperature GC columns and long analysis times. It is also possible that other analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), might be better suited for the analysis of such large lipid molecules.

Future Research Directions

The absence of data on C44 diols presents an exciting frontier for lipid research. Future studies could focus on:

-

Screening of extremophiles: Organisms living in extreme environments are known to produce unique lipids. A systematic screening of extremophilic microorganisms may lead to the discovery of novel VLCDs, including C44 diols.

-

Advanced analytical techniques: The development and application of advanced mass spectrometry techniques could facilitate the detection and characterization of ultra-long-chain lipids in complex environmental samples.

-

Genomic and transcriptomic studies: Investigating the genomes and transcriptomes of organisms known to produce VLCDs may reveal the enzymatic machinery capable of synthesizing exceptionally long-chain lipids.

Conclusion

While the existence of naturally occurring C44 diols remains unconfirmed, the study of very-long-chain diols provides a valuable framework for their potential discovery and characterization. The information presented in this guide on the known VLCDs, from their natural sources and distribution to the detailed experimental protocols for their analysis, serves as a critical resource for researchers venturing into this underexplored area of lipidomics. The quest for C44 diols and other ultra-long-chain lipids holds the promise of uncovering novel biomolecules with unique properties and functions, further expanding our understanding of the diversity and complexity of the lipid world.

References

- 1. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. Data Report: Marine and Terrigenous Lipids in the Sediments from the South China Sea, Site 1148, Leg 1841 [www-odp.tamu.edu]

- 4. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothetical Role of 1,44-Tetratetracontanediol in Membrane Structure and Fluidity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide explores the hypothetical role of 1,44-tetratetracontanediol in biological membranes. As of the latest literature review, no direct experimental evidence has been published specifically characterizing the interaction of this molecule with lipid bilayers. The principles and data presented are extrapolated from studies on other very long-chain lipids and long-chain alcohols. This compound is a known chemical compound with CAS number 91146-06-4 and molecular formula C44H90O2[1].

Introduction: The Emerging Interest in Very Long-Chain Lipids

Biological membranes are intricate, dynamic structures primarily composed of phospholipids, cholesterol, and proteins. The properties of these membranes, including fluidity and phase behavior, are critical for cellular function. While the roles of common C16-C22 lipids are well-understood, there is growing interest in the impact of very long-chain lipids (VLCFAs) and related molecules on membrane organization. These lipids, with acyl chains extending beyond 22 carbons, are known to be integral components of specialized membranes, such as in the skin's stratum corneum, and are associated with the formation of highly ordered, gel-like domains[2][3].

This guide posits the potential effects of this compound, a C44 diol, on membrane structure and fluidity, drawing parallels from existing research on analogous long-chain molecules.

Hypothetical Interactions of this compound with the Lipid Bilayer

Due to its extended 44-carbon chain, this compound would be expected to span the entire lipid bilayer, potentially adopting a transmembrane orientation. The hydroxyl groups at each end would likely anchor the molecule at the polar headgroup regions of the membrane. This unique configuration could have profound effects on membrane properties.

Impact on Membrane Fluidity and Order

The introduction of a saturated, very long-chain molecule like this compound would likely decrease overall membrane fluidity. The long, straight acyl chain would favor tight packing with neighboring lipids, leading to a more ordered, gel-like state. Studies on shorter-chain alcohols have demonstrated that longer chains tend to increase lipid order and membrane thickness[4]. Molecular dynamics simulations on other very long-chain lipids have shown they can induce the formation of a gel phase with a high order parameter and hexagonal arrangement of lipid tails[2].

Influence on Membrane Thickness

Long-chain alcohols have been shown to increase the thickness of phospholipid membranes[5]. The 44-carbon chain of this compound would significantly exceed the thickness of a typical phospholipid bilayer (around 4-5 nm). In a transmembrane orientation, it would likely force a localized increase in membrane thickness, potentially causing a hydrophobic mismatch with surrounding lipids and integral membrane proteins.

Phase Separation and Domain Formation

The presence of very long-chain lipids can drive phase separation within the membrane, leading to the formation of distinct domains[2][3]. It is plausible that this compound could induce the formation of highly ordered, gel-like domains from which other lipids, such as cholesterol, might be excluded[2].

Quantitative Data from Analogous Systems

The following table summarizes experimental data from studies on long-chain alcohols and their effects on model membranes. This data can serve as a proxy for estimating the potential impact of this compound.

| Parameter | System | Long-Chain Alcohol | Concentration | Observed Effect | Reference |

| Bending Rigidity (κ) | DMPC Vesicles | Decanol (C10) | Varied | Increase in κ with concentration | [5] |

| DMPC Vesicles | Dodecanol (C12) | Varied | Stronger increase in κ compared to decanol | [5] | |

| Membrane Thickness | DMPC Bilayer | Decanol (C10) | - | Increased membrane thickness | [5] |

| Phase Transition Temp (Tm) | DMPC Bilayer | Decanol (C10) | - | Increase in Tm | [5] |

| DMPC Bilayer | Dodecanol (C12) | - | More pronounced increase in Tm | [5] | |

| Lipid Order | Generic Bilayer | Long-chain alcohols | - | Increased chain order | [4] |

| Lipid Diffusivity | Generic Bilayer | Long-chain alcohols | - | Reduced lipid diffusivity | [4] |

Experimental Protocols for Characterizing Membrane Effects

To empirically determine the effects of this compound on membranes, the following experimental approaches would be essential.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the effect of this compound on the phase transition temperature (Tm) of a model lipid bilayer.

-

Methodology:

-

Prepare large unilamellar vesicles (LUVs) of a model phospholipid (e.g., DPPC) with varying molar percentages of this compound.

-

Run the liposome suspensions in a differential scanning calorimeter.

-

Heat the samples at a constant rate (e.g., 1°C/min) and record the heat flow.

-

The peak of the endothermic transition corresponds to the Tm.

-

Analyze the shift in Tm and the broadening of the transition peak as a function of this compound concentration.

-

Fluorescence Anisotropy

-

Objective: To assess changes in membrane fluidity by measuring the rotational mobility of a fluorescent probe.

-

Methodology:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into LUVs containing varying concentrations of this compound.

-

Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor.

-

An increase in anisotropy indicates a decrease in membrane fluidity[6].

-

X-ray Diffraction

-

Objective: To directly measure the thickness of the lipid bilayer.

-

Methodology:

-

Prepare oriented multilayer stacks of lipid bilayers with and without this compound on a solid substrate.

-

Perform low-angle X-ray diffraction on the samples.

-

The lamellar repeat distance (d-spacing) can be calculated from the positions of the Bragg peaks, providing a measure of bilayer thickness.

-

Visualizing Hypothetical Mechanisms and Workflows

Diagrams of Molecular Interactions and Experimental Logic

Caption: Hypothetical interaction of this compound with a lipid bilayer and its consequent biophysical effects.

Caption: Experimental workflow to validate the hypothetical effects of this compound on membrane properties.

Implications for Drug Development

The ability of a molecule to drastically alter membrane fluidity and organization has significant implications for drug development.

-

Drug Permeability: The formation of highly ordered, gel-like domains could act as a barrier to the passive diffusion of small molecule drugs across the cell membrane.

-

Membrane Protein Function: Changes in membrane thickness and fluidity can modulate the activity of integral membrane proteins, such as ion channels and receptors, which are major drug targets.

-

Liposomal Drug Delivery: If this compound can be incorporated into liposomal drug carriers, it could be used to create more rigid, stable vesicles with lower drug leakage rates.

Conclusion and Future Directions

While the direct role of this compound in membrane biology remains to be elucidated, the principles derived from studies of other very long-chain lipids suggest a potent ability to modulate membrane structure and fluidity. Future research should focus on synthesizing this molecule and systematically characterizing its effects on model membranes using the techniques outlined in this guide. Such studies would not only provide fundamental insights into the biophysics of lipid bilayers but could also open new avenues for the design of drug delivery systems and therapeutics that target membrane properties.

References

Investigating the Phase Behavior of Lipids with 1,44-Tetratetracontanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of novel excipients into lipid-based drug delivery systems necessitates a thorough understanding of their impact on the phase behavior of lipid bilayers. 1,44-Tetratetracontanediol, a long-chain diol, presents a unique molecular structure that could significantly influence the organization, stability, and permeability of lipid membranes. This technical guide outlines a comprehensive experimental framework for investigating the interactions between this compound and various lipid systems. While direct experimental data on this specific combination is not yet available in published literature, this document provides researchers with the necessary theoretical background, detailed experimental protocols, and data presentation templates to systematically characterize its effects. The methodologies described herein, including Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Cryogenic Electron Microscopy (cryo-EM), are foundational techniques for elucidating the thermotropic phase transitions, structural changes, and morphological characteristics of lipid assemblies. This guide is intended to serve as a roadmap for researchers in drug development and materials science who are exploring the potential of novel long-chain diols as modulators of lipid membrane properties.

Introduction: The Potential Role of this compound in Lipid Systems

This compound is a synthetic, long-chain aliphatic diol with hydroxyl groups at both ends of its 44-carbon chain. Its structure suggests amphiphilic properties, with the long hydrocarbon chain being highly hydrophobic and the terminal hydroxyl groups providing hydrophilic character. When incorporated into a lipid bilayer, this compound could potentially:

-

Intercalate between lipid molecules: The long hydrophobic chain could align with the acyl chains of lipids, while the terminal hydroxyl groups could interact with the polar headgroups or the aqueous phase.

-

Alter membrane fluidity and phase transition temperature: The presence of such a long, saturated chain could increase the packing density of the lipid bilayer, leading to a more ordered gel phase and a higher main phase transition temperature (Tm).

-

Induce non-lamellar phases: Depending on its concentration and the lipid composition, it might promote the formation of non-lamellar structures, which could be relevant for drug delivery applications.

-

Influence membrane thickness and curvature: The length of the diol could lead to a significant increase in bilayer thickness or induce localized changes in membrane curvature.

Given these potential effects, a systematic investigation is crucial for understanding how this compound can be utilized in lipid-based formulations.

Proposed Experimental Workflow

A multi-faceted approach is necessary to fully characterize the phase behavior of lipids in the presence of this compound. The following workflow outlines the key experimental stages:

Caption: A proposed experimental workflow for investigating the impact of this compound on lipid systems.

Detailed Experimental Protocols

Liposome Preparation: Thin-Film Hydration Method

This method is a common technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DPPC, DSPC) and this compound at various molar ratios in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

In a round-bottom flask, evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the main phase transition temperature (Tm) of the lipid mixture. This results in the formation of MLVs.

-

-

Vesicle Sizing (Optional):

-

To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid systems by measuring the heat changes that occur during phase transitions.[1][2]

-

Sample Preparation:

-

Transfer a precise amount of the liposome dispersion into a DSC sample pan.

-

Use the same buffer as a reference in a separate pan.

-

-

Data Acquisition:

-

Place the sample and reference pans in the calorimeter.

-

Equilibrate the system at a starting temperature well below the expected transition temperature.

-

Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired range.

-

Perform multiple heating and cooling scans to check for reproducibility and hysteresis.[3]

-

-

Data Analysis:

-

The output is a thermogram showing heat flow as a function of temperature.

-

Determine the onset temperature (To), peak temperature (Tm), and completion temperature (Tc) of the phase transition.

-

Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

-

X-ray Diffraction (XRD)

XRD provides information about the lamellarity and structural parameters of the lipid bilayer, such as the d-spacing (the distance between adjacent bilayers).[4][5]

-

Sample Preparation:

-

Concentrate the liposome suspension to form a pellet by centrifugation.

-

Load the lipid paste into a sample holder (e.g., a quartz capillary).

-

-

Data Acquisition:

-

Mount the sample in an X-ray diffractometer.

-

Collect scattering data at both small angles (SAXS) and wide angles (WAXS). SAXS provides information on the lamellar repeat distance, while WAXS gives insights into the packing of the lipid acyl chains.[5]

-

Conduct experiments at various temperatures, especially below and above the Tm, to observe temperature-dependent structural changes.

-

-

Data Analysis:

-

For lamellar phases, a series of Bragg peaks will be observed in the SAXS pattern at positions corresponding to integer multiples of the fundamental scattering vector q₀.

-

The lamellar d-spacing is calculated as d = 2π/q₀.

-

WAXS patterns can distinguish between the ordered gel phase (sharp peak around 4.2 Å) and the disordered liquid crystalline phase (broad peak around 4.5 Å).

-

Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM allows for the direct visualization of the morphology of lipid nanoparticles in a near-native, hydrated state.[6][7]

-

Sample Preparation:

-

Apply a small aliquot (3-4 µL) of the liposome suspension to a glow-discharged EM grid.

-

Blot the grid to create a thin film of the suspension.

-

Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preventing the formation of ice crystals.

-

-

Imaging:

-

Transfer the vitrified grid to a cryo-electron microscope.

-

Acquire images at low electron doses to minimize radiation damage.

-

-

Data Analysis:

-

Analyze the images to determine the size, shape, and lamellarity of the vesicles.

-

Measure the bilayer thickness from the cross-sectional views of the vesicles.[7]

-

Observe any morphological changes, such as the formation of non-lamellar structures or lipid domains, induced by the presence of this compound.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different formulations.

Table 1: Thermotropic Properties of Lipid/1,44-Tetratetracontanediol Mixtures Determined by DSC

| Molar Ratio (Lipid:Diol) | Onset Temperature (Tₒ, °C) | Peak Transition Temperature (Tₘ, °C) | Transition Enthalpy (ΔH, kcal/mol) |

| 100:0 | |||

| 99:1 | |||

| 95:5 | |||

| 90:10 |

Table 2: Structural Parameters of Lipid/1,44-Tetratetracontanediol Bilayers Determined by SAXS

| Molar Ratio (Lipid:Diol) | Temperature (°C) | Lamellar d-spacing (Å) |

| 100:0 | 25 | |

| 100:0 | 50 | |

| 95:5 | 25 | |

| 95:5 | 50 |

Table 3: Morphological Characteristics of Lipid/1,44-Tetratetracontanediol Vesicles Determined by Cryo-EM

| Molar Ratio (Lipid:Diol) | Average Vesicle Diameter (nm) | Bilayer Thickness (nm) | Observed Morphology |

| 100:0 | |||

| 95:5 |

Visualization of Molecular Interactions

The following diagram illustrates the hypothesized interaction of this compound with a lipid bilayer, leading to increased thickness and ordering.

Caption: Hypothesized intercalation of this compound within a lipid bilayer.

Conclusion

The systematic investigation of the phase behavior of lipids with this compound is essential for harnessing its potential in advanced drug delivery systems. The experimental framework outlined in this guide provides a robust methodology for characterizing the thermotropic properties, structural organization, and morphology of these novel lipid mixtures. The data generated from these studies will be invaluable for formulating lipid-based nanoparticles with tailored stability, permeability, and drug-release profiles. While this guide is based on established principles of lipid biophysics, the unique properties of this compound may reveal novel phenomena in lipid membrane behavior, paving the way for new applications in pharmaceutical sciences.

References

- 1. ucm.es [ucm.es]

- 2. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

An In-depth Technical Guide to the Solubility of 1,44-Tetratetracontanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,44-tetratetracontanediol, a long-chain aliphatic diol. Due to the limited availability of specific experimental data for this compound, this document focuses on established principles of organic chemistry to predict its solubility behavior. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Predicted Solubility Profile of this compound

This compound (C₄₄H₉₀O₂) is characterized by a very long nonpolar hydrocarbon chain (44 carbon atoms) with a polar hydroxyl (-OH) group at each end.[1] This bifunctional nature dictates its solubility, which is governed by the principle of "like dissolves like."[2] The immense hydrophobic character of the C₄₄ alkyl chain is the dominant factor influencing its solubility.[3]

Generally, as the length of the hydrocarbon chain in alcohols increases, their solubility in polar solvents like water decreases significantly.[3] While the two terminal hydroxyl groups can participate in hydrogen bonding, the energetic contribution of solvating the long, nonpolar chain in a polar solvent is highly unfavorable. Conversely, the nonpolar chain interacts favorably with nonpolar solvents through London dispersion forces.

Based on these principles, the expected solubility of this compound in various organic solvents is summarized in the table below. It is anticipated that heating will be necessary to dissolve this compound in most solvents, a common characteristic for long-chain, semicrystalline aliphatic compounds.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility (at Room Temperature) | Predicted Solubility (with Heating) | Rationale |

| Nonpolar | Hexane, Toluene, Chloroform, Diethyl Ether | Sparingly Soluble to Insoluble | Soluble | The long nonpolar alkyl chain will have favorable van der Waals interactions with nonpolar solvents. Heating is likely required to overcome the crystal lattice energy. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble | Sparingly Soluble to Soluble | The polarity of these solvents is not ideal for the long nonpolar chain. However, some of these are good solvents for a wide range of organic compounds upon heating.[5] |

| Polar Protic | Methanol, Ethanol, Water | Insoluble | Insoluble to Very Sparingly Soluble | The strong hydrogen bonding network of these solvents would be disrupted by the long hydrophobic chain, making dissolution energetically unfavorable.[2][3] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in an organic solvent.[6]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if a chromophore is derivatized) or Gas Chromatography (GC) if the compound is sufficiently volatile or can be derivatized.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).[6] Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Saturated Solution: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of the diol.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in mg/mL or g/L.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the detector response against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships in Solubility

The process of dissolution can be represented as a series of equilibria. The overall solubility is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Diagram 2: Intermolecular Forces Governing Solubility

The balance of intermolecular forces determining the dissolution process.

For this compound, the high crystal lattice energy (strong solute-solute interactions) and the disruption of solvent-solvent interactions must be overcome by favorable solute-solvent interactions for dissolution to occur. In nonpolar solvents, the solvation of the long alkyl chain is the primary driving force.

This guide provides a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to use these protocols to generate specific data for their applications.

References

- 1. Tetratetracontane-1,44-diol | C44H90O2 | CID 13199199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solubility experimental methods.pptx [slideshare.net]

Synthetic Long-Chain Diols: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic long-chain diols, characterized by two hydroxyl groups spaced along a lengthy aliphatic chain, are emerging as versatile building blocks in the chemical industry. Their unique molecular structure, combining the reactivity of alcohols with the flexibility and hydrophobicity of a long hydrocarbon chain, opens up a wide array of industrial applications. This technical guide provides an in-depth exploration of the potential uses of these diols, focusing on their role in the synthesis of advanced polymers, their application in cosmetics and personal care products, and their emerging use as specialty chemicals. Particular attention is given to the quantitative performance data of materials derived from these diols and the detailed experimental protocols for their synthesis and characterization.

Physicochemical Properties of Synthetic Long-Chain Diols

The industrial utility of long-chain diols is intrinsically linked to their physical and chemical properties. These properties, which include melting point, boiling point, and solubility, vary with the length of the carbon chain. A summary of the physicochemical properties of several α,ω-diols is presented in Table 1.

| Diol | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 1,8-Octanediol | 629-41-4 | C₈H₁₈O₂ | 146.23 | 57-61[1][2] | 172 (at 20 mmHg)[1][2][3] | Soluble in water and methanol; Insoluble in ether and light gasoline[1][3] |

| 1,10-Decanediol | 112-47-0 | C₁₀H₂₂O₂ | 174.28 | 72-74 | 178 (at 15 mmHg) | Slightly soluble in water; Soluble in ethanol and acetone |

| 1,12-Dodecanediol | 5675-51-4 | C₁₂H₂₆O₂ | 202.34 | 79-81 | 189 (at 12 mmHg) | Insoluble in water and petroleum ether; Soluble in alcohol and warm ether |

| 1,14-Tetradecanediol | 19812-64-7 | C₁₄H₃₀O₂ | 230.39 | 85-90[4][5] | 356.1 (at 760 mmHg)[4] | Slightly soluble in chloroform, DMSO, and methanol[4] |

| 1,16-Hexadecanediol | 7735-42-4 | C₁₆H₃₄O₂ | 258.44 | 91-94 | 197-199 (at 3 mmHg) | - |

| 1,18-Octadecanediol | 3155-43-9 | C₁₈H₃₈O₂ | 286.50 | 91[] | 323.59 (rough estimate)[] | - |

| 1,20-Eicosanediol | 7735-43-5 | C₂₀H₄₂O₂ | 314.55 | 111-112[7] | - | Water solubility: 0.003013 mg/L (estimated)[8] |

| 1,22-Docosanediol | 66436-63-9 | C₂₂H₄₆O₂ | 342.60 | 108-110 | - | - |

Industrial Applications

Polymers: Polyurethanes and Polyesters

Long-chain diols are pivotal monomers in the synthesis of high-performance polyurethanes and polyesters. The length of the diol's carbon chain directly influences the properties of the resulting polymer, such as its flexibility, crystallinity, and thermal stability.

In polyurethane synthesis, long-chain diols act as the soft segment, imparting flexibility and elastomeric properties to the polymer. By reacting with diisocyanates, they form the characteristic urethane linkages. The choice of diol length allows for the precise tuning of the mechanical properties of the final polyurethane product, from rigid foams to flexible elastomers.

Performance Data of Polyurethanes Derived from Long-Chain Diols

| Diol | Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |

| 1,10-Decanediol | MDI | - | - | - |

| 1,12-Dodecanediol | MDI | 17.7 | - | - |

| Poly(tetramethylene glycol) (PTMG) / Isosorbide | HDI | - | - | -47.8 |

Long-chain diols are also crucial in the production of polyesters through polycondensation reactions with dicarboxylic acids. The resulting polyesters can be tailored for a range of applications, from biodegradable plastics to durable fibers and coatings. The incorporation of long-chain diols generally enhances the flexibility and impact resistance of the polyester.

Performance Data of Polyesters Derived from Long-Chain Diols

| Diol | Dicarboxylic Acid | Weight-Average Molecular Weight (Mw) ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) | Melting Temperature (Tm) (°C) |

| 1,12-Dodecanediol | Adipic Acid | 66,360 | - | - | - |

| 1,12-Dodecanediol | Octanedioic Acid | >60,000 | 20.8 | 255 | - |

| 1,12-Dodecanediol | Sebacic Acid | >60,000 | 25.3 | 254 | - |

| 1,10-Decanediol | Dimethyl Terephthalate | - | - | - | - |

| 1,10-Decanediol | 2,6-Naphthalene Dicarboxylic Acid | - | - | - | - |

Cosmetics and Personal Care Products

In the cosmetics industry, long-chain diols are valued for their multifunctional properties. They can act as solvents, humectants, and skin-conditioning agents. Their long aliphatic chain provides emollient properties, helping to soften and smooth the skin, while the hydroxyl groups attract and retain moisture. Furthermore, their amphiphilic nature allows them to be incorporated into both oil-in-water and water-in-oil emulsions, making them versatile ingredients in a wide range of products such as creams, lotions, and sunscreens.

Lubricants and Plasticizers

The long hydrocarbon chains of these diols make them potential candidates for use as high-performance lubricants and as bio-based plasticizers for polymers like PVC. Their structure can provide the necessary lubricity and flexibility while offering potential advantages in terms of biodegradability and reduced toxicity compared to traditional petroleum-based additives.

Experimental Protocols

Synthesis of Long-Chain Diols

Example: Synthesis of 1,16-Hexadecanediol via Hydrogenation

This protocol describes the reduction of a dicarboxylic acid to the corresponding diol using a rhenium complex catalyst.

Materials:

-

3-Phenylpropionic acid (as a model substrate)

-

Rhenium complex catalyst (e.g., [ReOCl₂(PPh₃)₂])

-

Potassium tetraphenylborate

-

Dehydrated toluene

-

Hydrogen gas

-

Mesitylene (internal standard for NMR)

Procedure:

-

In a dry glass tube, combine the dicarboxylic acid (0.5 mmol), rhenium complex catalyst (0.010 mmol), and potassium tetraphenylborate (0.05 mmol).

-

Place the tube inside an autoclave.

-

Purge the autoclave with argon gas and then add dehydrated toluene (4.0 mL).

-

Replace the argon atmosphere with hydrogen gas by repeatedly pressurizing and venting the autoclave (5 cycles).

-

Pressurize the autoclave to 4 MPa with hydrogen gas.

-

Heat the reaction mixture to 180 °C and maintain for 12 hours with stirring.

-

After the reaction, cool the autoclave in an ice bath to room temperature.

-

Carefully vent the excess hydrogen gas in a fume hood.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Analyze the product by ¹H NMR spectroscopy using mesitylene as an internal standard to determine the yield.

Polymer Synthesis

This protocol outlines the synthesis of a polyurethane from a long-chain diol and a diisocyanate using a one-shot bulk polymerization method.

Materials:

-

Long-chain diol (e.g., 1,10-decanediol)

-

Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)

-

Nitrogen gas

-

N,N-Dimethylformamide (DMF) for dissolution

-

Isopropanol and Methanol for precipitation and washing

Procedure:

-

In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge the long-chain diol and any co-diols under a dry nitrogen atmosphere.

-

Heat the flask to 80 °C with stirring to melt the diol.

-

Once the diol is completely melted, add the diisocyanate to the reaction mixture and stir for 2 minutes.

-

Transfer the reaction mixture to a Teflon beaker and allow it to polymerize at 120 °C for 12 hours.

-

After polymerization, dissolve the resulting polyurethane in DMF.

-

Precipitate the polymer by pouring the DMF solution into a large volume of isopropanol.

-

Wash the precipitated polymer with methanol.

-

Dry the final product at 40 °C for 72 hours under vacuum.

This protocol describes the synthesis of a polyester from a long-chain diol and a dicarboxylic acid via a two-step melt polycondensation.

Materials:

-

Long-chain diol (e.g., 1,12-dodecanediol)

-

Dicarboxylic acid (e.g., Sebacic acid)

-

Catalyst (e.g., Tetrabutyl titanate - TBT)

-

Nitrogen gas

Procedure:

-

Esterification:

-

In a glass reactor, combine the diol (1 mol) and the dicarboxylic acid (0.5 mol).

-

Heat the mixture to 170 °C under a nitrogen atmosphere with stirring.

-

Add the TBT catalyst (0.5 mmol).

-

Maintain the reaction at 170 °C for 1 hour, then increase to 180 °C for 3 hours, and finally to 200 °C for 2 hours.

-

-

Polycondensation:

-

Add an additional 0.5 mmol of TBT catalyst.

-

Gradually reduce the pressure to 100-200 Pa.

-

Conduct the melt polycondensation at 210 °C for 1 hour, then at 230 °C for 3 hours, and finally at 240 °C for 2 hours.

-

Cool the reactor to room temperature and collect the polyester.

-

Polymer Characterization

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).

-

Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature.

-

Heat the sample again at the same controlled rate to obtain the final thermogram.

-

Analyze the thermogram to determine Tg and Tm.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.

-

Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).

-

Record the weight loss as a function of temperature.

-

Analyze the TGA curve to determine the onset of decomposition and the temperature at which significant weight loss occurs.

Visualizations

Caption: Reaction mechanism for polyurethane synthesis from a long-chain diol and a diisocyanate.

References

- 1. chembk.com [chembk.com]

- 2. 1,8-Octanediol - Wikipedia [en.wikipedia.org]

- 3. 1,8-Octanediol | 629-41-4 [chemicalbook.com]

- 4. 1,14-Tetradecanediol|lookchem [lookchem.com]

- 5. 1,14-Tetradecanediol - Safety Data Sheet [chemicalbook.com]

- 7. 1,20-Eicosanediol | C20H42O2 | CID 4134690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,20-eicosanediol, 7735-43-5 [thegoodscentscompany.com]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 1,44-Tetratetracontanediol

Application Note: GC-MS Analysis of 1,44-Tetratetracontanediol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a very long-chain diol with potential applications in various fields, including drug development, due to its unique physical and chemical properties. Accurate and reliable quantification of this and similar long-chain diols is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the high molecular weight and low volatility of this compound, direct GC-MS analysis is challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. The methodologies presented are based on established protocols for the analysis of other long-chain diols and serve as a comprehensive guide for method development and validation.

Experimental Protocols

Sample Preparation: Extraction and Saponification

For complex matrices, such as biological tissues or sediment, a lipid extraction is necessary to isolate the this compound.

Materials:

-

Sample containing this compound

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexane

-

Potassium hydroxide (KOH) solution in methanol (e.g., 6% w/v)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Protocol:

-

Total Lipid Extraction (TLE):

-

Saponification:

-

To the dried lipid extract, add a methanolic solution of potassium hydroxide (e.g., 6% KOH in MeOH).

-

Heat the mixture at 80°C for 2 hours to hydrolyze any esters.

-

After cooling, add deionized water and extract the neutral lipid fraction (containing the diols) with hexane.

-